molecular formula C17H17N3O4 B2862370 N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide CAS No. 941939-98-6

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide

Cat. No.: B2862370
CAS No.: 941939-98-6
M. Wt: 327.34
InChI Key: OLQKUVLPZKEPBO-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and oncology research. It belongs to a class of compounds investigated as potential prodrugs for the targeted inhibition of Stearoyl-CoA Desaturase (SCD) . SCD is a key enzyme in lipid metabolism, catalyzing the biosynthesis of unsaturated fatty acids, which are essential for membrane integrity and cell proliferation in rapidly dividing cancer cells . Research indicates that certain oxalamides are not active themselves but can be selectively metabolized within a subset of cancer cells by the cytochrome P450 isoform CYP4F11 . This metabolic activation converts the prodrug into an active inhibitor that covalently binds to and inhibits SCD, leading to a depletion of unsaturated fatty acids and triggering cell death in sensitive cell lines . This mechanism provides a potential strategy to increase the therapeutic index of SCD inhibitors by minimizing systemic exposure and associated side effects, such as skin toxicity observed with conventional SCD inhibitors . Consequently, this compound serves as a valuable tool compound for researchers exploring targeted cancer therapies, SCD biology, and cytochrome P450-mediated prodrug activation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12-11-14(20(23)24)7-8-15(12)19-17(22)16(21)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKUVLPZKEPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-methyl-4-nitroaniline with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 2-methyl-4-nitroaniline in a suitable solvent such as dichloromethane.
  • Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
  • Introducing phenethylamine to the reaction mixture and allowing the reaction to proceed at room temperature.
  • Purifying the product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-4-nitrophenyl)acetamide
  • N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide
  • 2-Methyl-4-nitroacetanilide

Uniqueness

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known for its significant influence on biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C16H18N4O3
  • CAS Number : 941939-98-6

The nitro group (–NO2) is particularly noteworthy as it often enhances the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that may induce cellular stress and apoptosis in pathogenic microorganisms .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
  • Receptor Modulation : Interactions with neurotransmitter receptors have been suggested, which could impact mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The presence of the nitro group enhances its efficacy against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate activity
Helicobacter pyloriPotential lead compound

The compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes contributes to its antimicrobial effectiveness.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Studies indicate that it may inhibit tumor growth through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis (formation of new blood vessels) necessary for tumor growth.

A study reported that derivatives of similar nitro compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the biological effects of nitro compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective: To assess the antimicrobial activity against Pseudomonas aeruginosa.
    • Findings: The compound demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Case Study on Cytotoxicity :
    • Objective: Evaluate cytotoxic effects on human cancer cell lines.
    • Findings: IC50 values ranged from 20 to 40 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

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